![molecular formula C32H21F3N2O B2911552 2-Naphthalen-1-yl-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]imidazole CAS No. 1022404-20-1](/img/structure/B2911552.png)
2-Naphthalen-1-yl-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]imidazole
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
The molecular structure of imidazole is characterized by a five-membered ring, which includes two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
Organic Semiconducting Material
The compound may serve as a π-conjugated organic semiconducting material, which is known for good charge transporting properties. This application is crucial in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) .
Antitumor Properties
Compounds with a similar structure have been synthesized and evaluated for their antitumor properties. The compound could potentially be used in cancer research, particularly in the synthesis of novel fused 1,2,4-triazine aryl derivatives with antitumoral properties .
Antimicrobial Activity
Imidazole-containing compounds have been synthesized and evaluated for antimicrobial activity against various bacteria such as Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi. The compound could have potential applications in developing new antimicrobial agents .
Mechanism of Action
Target of Action
Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Imidazole compounds are known to interact with their targets through various mechanisms, often involving the formation of complexes with metal ions . The exact interaction of this compound with its targets would need further investigation.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . The exact pathways affected by this compound would need further investigation.
Pharmacokinetics
Imidazole compounds are generally highly soluble in water and other polar solvents, which could influence their absorption and distribution . The exact pharmacokinetic properties of this compound would need further investigation.
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, which would result in various molecular and cellular effects . The exact effects of this compound would need further investigation.
Action Environment
Factors such as ph and temperature could potentially influence the action of imidazole compounds . The exact influence of environmental factors on this compound would need further investigation.
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that imidazole derivatives will continue to be an important area of research in the future.
properties
IUPAC Name |
2-naphthalen-1-yl-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H21F3N2O/c33-32(34,35)38-26-20-18-25(19-21-26)37-30(24-13-5-2-6-14-24)29(23-11-3-1-4-12-23)36-31(37)28-17-9-15-22-10-7-8-16-27(22)28/h1-21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCJGBYCTVSHQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)OC(F)(F)F)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H21F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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